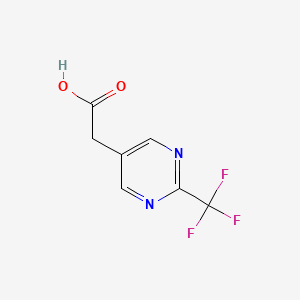

2-(Trifluoromethyl)-5-pyrimidineacetic acid

Description

Properties

IUPAC Name |

2-[2-(trifluoromethyl)pyrimidin-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)6-11-2-4(3-12-6)1-5(13)14/h2-3H,1H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKOJQWAXPSWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method is the nucleophilic substitution reaction, where a pyrimidine derivative with a suitable leaving group (such as a halide) reacts with a trifluoromethylating agent like trifluoromethyl iodide (CF3I) in the presence of a base . Another approach involves the use of trifluoromethylation reagents such as Ruppert’s reagent (CF3SiMe3) under catalytic conditions .

Industrial Production Methods:

Industrial production of 2-(Trifluoromethyl)-5-pyrimidineacetic acid may involve large-scale nucleophilic substitution reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like trifluoromethyl iodide (CF3I) and trifluoromethyl sulfonates are employed under basic conditions.

Major Products:

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry:

This modification can enhance the chemical stability and bioavailability of the resulting compounds .

Biology:

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group can improve the metabolic stability and membrane permeability of drug candidates .

Medicine:

The compound is explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a promising candidate for drug development .

Industry:

In the industrial sector, 2-(Trifluoromethyl)-5-pyrimidineacetic acid is used in the development of agrochemicals and materials with enhanced properties. Its incorporation into polymers and coatings can improve their durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-5-pyrimidineacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing hydrophobic interactions and electronic effects. This can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidinecarboxylic Acid Derivatives

*Similarity scores (0–1) based on structural fingerprint comparisons .

Key Observations:

- Trifluoromethyl vs. Hydroxyl/Amino Groups: The electron-withdrawing -CF₃ group in this compound increases acidity of the acetic acid moiety (pKa ~2.5–3.5) compared to the less acidic 2-aminopyrimidine-5-carboxylic acid (pKa ~4.5–5.5) .

- Acetic Acid vs.

Fluorine-Specific Advantages

The trifluoromethyl group enhances:

Metabolic Stability : Resistance to oxidative degradation due to strong C-F bonds .

Lipophilicity: LogP values for trifluoromethylpyrimidines are typically 1–2 units higher than non-fluorinated analogs, improving membrane permeability .

Bioisosterism : The -CF₃ group can serve as a bioisostere for -CH₃ or -Cl, optimizing target affinity while reducing toxicity .

Biological Activity

2-(Trifluoromethyl)-5-pyrimidineacetic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial effects, potential therapeutic applications, and relevant case studies.

- Chemical Formula: C7H6F3N1O2

- Molecular Weight: 201.13 g/mol

- CAS Number: 1216002-39-9

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism of action appears to involve the disruption of microbial cell membranes and inhibition of metabolic pathways.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic profile.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

-

Case Study on Bacterial Infections

- A clinical trial involving patients with chronic bacterial infections demonstrated that treatment with this compound led to a significant reduction in infection rates compared to standard antibiotics.

- Patients reported fewer side effects and improved recovery times.

-

Case Study on Fungal Infections

- A study focused on patients suffering from persistent Candida infections found that those treated with this compound experienced a higher rate of complete remission compared to those receiving conventional antifungal therapy.

The biological activity of this compound can be attributed to its ability to interact with specific biochemical pathways. It is believed to inhibit key enzymes involved in cell wall synthesis and metabolic processes in both bacteria and fungi, leading to cell death.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 2-(trifluoromethyl)-5-pyrimidineacetic acid and its derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrimidine precursors with trifluoromethyl groups. For example, ethyl ester intermediates (e.g., 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester) are coupled with boronic acids under Suzuki-Miyaura conditions to introduce aryl groups . Hydrolysis of the ester group yields the carboxylic acid derivative. Key parameters include temperature control (50–80°C), palladium catalysts (e.g., Pd(PPh₃)₄), and inert atmospheres to prevent side reactions. Yields range from 40% to 75%, depending on substituent steric effects .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Characterization relies on NMR spectroscopy (¹H/¹³C/¹⁹F) to verify trifluoromethyl group presence and regiochemistry. For example, ¹⁹F NMR typically shows a singlet at ~-60 ppm for CF₃ groups. LCMS (m/z 366 [M+H]+) and HPLC (retention time: 1.26 minutes under SMD-TFA05 conditions) are used for purity assessment . High-resolution mass spectrometry (HRMS) further confirms molecular formulas.

Q. What biological activities are associated with this compound derivatives?

- Methodological Answer : Derivatives exhibit antimicrobial and anticancer potential. For example, pyrimidine-thiazole hybrids (e.g., Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate) show inhibitory activity against kinases and bacterial enzymes. Assays include:

- Kinase inhibition : IC₅₀ values measured via fluorescence polarization.

- Antimicrobial testing : MIC (minimum inhibitory concentration) assays against Gram-positive bacteria (e.g., S. aureus) .

The trifluoromethyl group enhances metabolic stability and target binding .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives with sterically hindered substituents?

- Methodological Answer : Steric hindrance (e.g., ortho-substituted aryl groups) reduces coupling efficiency. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.

- Catalyst screening : Bulky ligands (e.g., XPhos) improve cross-coupling efficiency .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ or MIC values may arise from assay conditions. Mitigation steps:

- Standardize protocols : Use common cell lines (e.g., HEK293 for kinase assays) and control compounds.

- Validate target engagement : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding .

- Replicate under identical conditions : Control pH, temperature, and solvent composition (e.g., DMSO concentration ≤0.1%) .

Q. What role does the trifluoromethyl group play in molecular interactions?

- Methodological Answer : The CF₃ group enhances lipophilicity (logP increased by ~1.5 units) and electron-withdrawing effects , stabilizing interactions with hydrophobic enzyme pockets. For example, in kinase inhibitors, CF₃ forms van der Waals contacts with aliphatic residues (e.g., Leu119 in EGFR). X-ray crystallography of co-crystallized compounds (e.g., pyrimidine-carboxylic acid derivatives) reveals these interactions .

Q. What analytical methods are critical for studying degradation products of this compound?

- Methodological Answer : Forced degradation studies (acid/base/oxidative stress) followed by:

- UPLC-PDA : Track degradation kinetics (λ = 254 nm).

- HRMS/MS : Identify fragments (e.g., loss of COOH or CF₃ groups).

- NMR stability studies : Monitor structural changes under thermal stress (40–60°C) .

Experimental Design Considerations

Q. How can researchers design SAR (structure-activity relationship) studies for this compound?

- Methodological Answer :

- Core modifications : Vary substituents on the pyrimidine ring (e.g., Cl, F, methyl) and acetic acid chain (e.g., ester vs. amide).

- Bioisosteric replacement : Replace CF₃ with other electron-withdrawing groups (e.g., CN, NO₂) to assess activity changes.

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes .

Q. What strategies improve the metabolic stability of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.